molecular formula C20H20N2O3 B5356786 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide

Cat. No.: B5356786
M. Wt: 336.4 g/mol
InChI Key: XQDIMWBSOSNHMU-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: 1,4-dioxane, ethanol, methanol.

    Catalysts: BF3·Et2O, palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzoxazole and tetrahydrofuran moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-12-5-8-17-16(10-12)22-20(25-17)14-7-6-13(2)15(11-14)21-19(23)18-4-3-9-24-18/h5-8,10-11,18H,3-4,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDIMWBSOSNHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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